2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione
Description
2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione is an organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a dihydrophthalazine ring system
Properties
IUPAC Name |
3-(2-chlorophenyl)-2H-phthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-3-4-8-12(11)17-14(19)10-6-2-1-5-9(10)13(18)16-17/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPITPQLSDRLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include acetic acid, sulfuric acid, and hydrogen peroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) and brominating agents (e.g., bromine) are employed.
Major Products Formed
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Shares the chlorophenyl group but lacks the phthalazine ring.
2-Chlorobenzaldehyde: Contains the chlorophenyl group but has an aldehyde functional group instead of the phthalazine ring.
2-Chlorobenzoic acid: Similar aromatic structure with a carboxylic acid group.
Uniqueness
2-(2-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione is unique due to its combination of the chlorophenyl group and the dihydrophthalazine ring system. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
